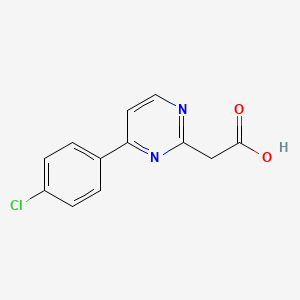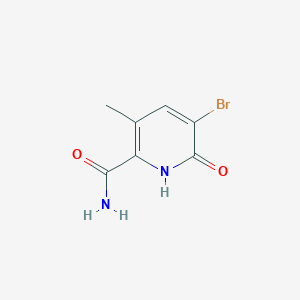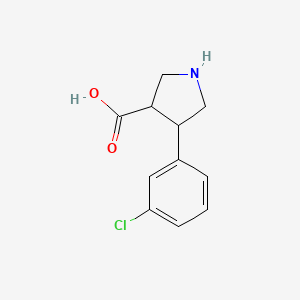![molecular formula C20H21N3O6 B12500096 Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide group.
Esterification: Conversion of the carboxylic acid to the ethyl ester.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-(MORPHOLIN-4-YL)-5-(BENZAMIDO)BENZOATE: Lacks the nitro group, which may affect its reactivity and applications.
ETHYL 2-(PIPERIDIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE: Contains a piperidine ring instead of morpholine, which may alter its chemical properties.
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, morpholine ring, and ethyl ester makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H21N3O6 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
ethyl 2-morpholin-4-yl-5-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O6/c1-2-29-20(25)16-13-14(7-8-17(16)22-9-11-28-12-10-22)21-19(24)15-5-3-4-6-18(15)23(26)27/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
InChI-Schlüssel |
KQYNUIGPCGKMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)



![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)


![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
